2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrazine ring substituted with a chloro and methoxy group, making it a unique molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-chloro-2-methoxyphenylhydrazine with an appropriate acylating agent to form the intermediate hydrazone. This intermediate is then cyclized under acidic or basic conditions to form the pyrazine ring . The final step involves the acylation of the pyrazine derivative with 4-methylphenylacetyl chloride under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group on the pyrazine ring can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous solvents.
Major Products
Oxidation: Formation of 2-[4-(5-hydroxy-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide.
Reduction: Formation of 2-[4-(5-chloro-2-aminophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate receptor activity by binding to receptor sites and altering their signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-bromo-2-methoxyphenyl)-9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 2,4-dichloro-5-methoxyphenyl methanesulfonate
- 2-chloro-5-methylphenyl isocyanate
Uniqueness
2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-13-3-6-15(7-4-13)22-18(25)12-23-9-10-24(20(27)19(23)26)16-11-14(21)5-8-17(16)28-2/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFFCOPJNZFAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.